N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Description
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfamoylanilino group, and a benzamide moiety
Properties
IUPAC Name |
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O8S/c1-35-21-13-16(20(28(31)32)14-22(21)36-2)12-19(27-23(29)15-6-4-3-5-7-15)24(30)26-17-8-10-18(11-9-17)37(25,33)34/h3-14H,1-2H3,(H,26,30)(H,27,29)(H2,25,33,34)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVLOFZQORYQKH-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration of 4,5-dimethoxybenzene: This step involves the nitration of 4,5-dimethoxybenzene to form 4,5-dimethoxy-2-nitrobenzene.
Formation of the enone intermediate: The nitro compound is then reacted with an appropriate aldehyde to form the enone intermediate.
Coupling with 4-sulfamoylaniline: The enone intermediate is coupled with 4-sulfamoylaniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides and anilines.
Scientific Research Applications
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-aminophenyl)prop-1-en-2-yl]benzamide
- N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-methylsulfonylphenyl)prop-1-en-2-yl]benzamide
Uniqueness
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoylanilino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
